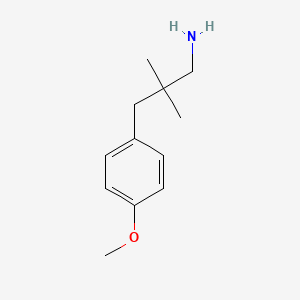

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Description

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS: 1266749-05-6) is a secondary amine characterized by a 4-methoxyphenyl group attached to a 2,2-dimethylpropan-1-amine backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.28 g/mol . The compound features a methoxy (-OCH₃) substituent at the para position of the phenyl ring and two methyl groups at the β-carbon of the amine.

Synthetic routes for analogous compounds involve reductive amination or cyanation reactions. For example, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (a positional isomer) was synthesized via refluxing a ketone precursor in formamide and formic acid . Similar methodologies may apply to the target compound.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAQXPDAQGCYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps . The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. It may act as a serotonin releasing agent, binding to serotonin receptors and modulating neurotransmitter release . This interaction can influence various physiological processes and has implications for its potential therapeutic use.

Comparison with Similar Compounds

Anticancer and Cytotoxic Potential

- β-carboline derivatives with 4-methoxyphenyl groups (e.g., 1-(4-methoxyphenyl)-3-substituted-β-carbolines) show potent cytotoxicity against ovarian (IC₅₀ = 2.13 µM) and prostate cancer cells . While the target compound lacks a β-carboline core, its methoxyphenyl moiety may contribute to similar DNA intercalation or topoisomerase inhibition.

- Chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-methoxyphenyl)prop-2-en-1-one) demonstrate antioxidant and anti-inflammatory activities, protecting PC12 cells from H₂O₂-induced damage . The saturated propan-1-amine chain in the target compound may lack this conjugated system’s redox activity.

Antimicrobial and CNS Activities

- 1-(4-Methoxyphenyl)propan-2-amine (4-methoxyamphetamine) is a psychoactive compound with stimulant effects, highlighting the role of amine positioning in CNS penetration .

Biological Activity

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a methoxy group (-OCH) attached to a phenyl ring, contributing to its lipophilicity and influencing its biological activity. The branched alkyl chain enhances its hydrophobic properties, which can affect how it interacts with biological targets.

Target Interactions

This compound primarily targets the serotonin transporter and alpha receptors , acting as a potent and selective serotonin releasing agent. This interaction is crucial for its psychoactive effects and potential therapeutic applications in mood disorders.

Biochemical Interactions

The compound has been shown to influence various cellular processes by interacting with enzymes and proteins. It can inhibit specific enzymes involved in metabolic pathways, leading to alterations in metabolic flux. This effect is mediated through binding at active or allosteric sites on enzymes.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit good bioavailability , low clearance , and a small volume of distribution . These properties suggest that the compound may have prolonged effects in biological systems.

Cellular Effects

The compound has demonstrated the ability to modulate key signaling pathways within cells. For instance, it can alter gene expression patterns, impacting cellular function and metabolism. Studies have shown that varying dosages can lead to different biological outcomes; lower doses may have minimal effects while higher doses can significantly alter cellular function.

In Vitro Studies

In laboratory settings, this compound has been tested for its antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 7a | HCT-116 | 0.12 |

| 7g | HCT-116 | 0.12 |

| Control | HeLa | 2.29 |

This data suggests that derivatives of this compound may serve as potential anticancer agents.

Animal Model Studies

In animal models, the compound's effects have been observed over time with varying dosages. At low doses, it exhibited minimal effects; however, higher doses resulted in significant changes in metabolism and cellular function. Toxicity studies indicate a threshold beyond which adverse effects occur.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.